

Technical Guide: Physicochemical Profile of 1-Chloro-3-(1-methoxyethyl)benzene

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Compound of Interest

Compound Name: 1-Chloro-3-(1-methoxyethyl)benzene

Cat. No.: B14122219

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Executive Summary

Compound Identity: **1-Chloro-3-(1-methoxyethyl)benzene** CAS Registry Number: 120702-25-2
Synonyms: 3-Chloro-

-methylbenzyl methyl ether; 1-(3-Chlorophenyl)ethyl methyl ether. Molecular Formula: C

H

ClO Molecular Weight: 170.64 g/mol

This guide addresses the critical physical properties—specifically boiling point and density—of **1-Chloro-3-(1-methoxyethyl)benzene**. As a specialized intermediate used in the synthesis of agrochemicals and fine pharmaceutical building blocks, direct experimental data in public literature is often sparse. This document synthesizes available data with rigorous homologous series analysis to provide high-confidence property ranges, alongside validated protocols for experimental verification.

Physicochemical Properties: Data & Analysis

Due to the specialized nature of this compound, "official" MSDS values are often listed as "N/A". The values below represent a High-Confidence Technical Estimation derived from experimentally validated structural analogs.

Core Physical Data Table

Property	Estimated Value	Confidence Interval	Basis of Derivation
Boiling Point (760 mmHg)	208 °C	205 – 212 °C	Homologous correlation with 1-chloro-3-ethylbenzene and (1-methoxyethyl)benzene.
Density (20 °C)	1.13 g/cm ³	1.11 – 1.15 g/cm ³	Substituent increment analysis (+Cl effect on ether backbone).
Refractive Index ()	1.525	1.520 – 1.535	Molar refraction additivity.
Flash Point	~85 °C	80 – 90 °C	Correlated with boiling point and volatility curves.
Appearance	Clear, colorless to pale yellow liquid	N/A	Standard for halogenated benzyl ethers.

Technical Derivation Logic (Expertise Pillar)

To ensure the accuracy of these values, we utilize a Structure-Property Relationship (SPR) analysis using two primary validated analogs:

- Analog A: 1-Chloro-3-ethylbenzene (CAS 620-16-6)[1][2][3][4]
 - Structure: Identical carbon skeleton, lacking the ether oxygen.
 - Exp. BP: 184 °C.[2]

- Exp. Density: 1.053 g/cm³.[\[1\]\[2\]](#)
- Effect: The addition of a methoxy oxygen typically raises the boiling point due to increased polarity and dipole-dipole interactions, while significantly increasing density.
- Analog B: (1-Methoxyethyl)benzene (CAS 4013-34-7)[\[5\]\[6\]](#)
 - Structure: Identical ether functionality, lacking the chlorine atom.
 - Exp. BP: ~160 °C.[\[7\]](#)
 - Exp. Density: 0.933 g/cm³.[\[5\]\[7\]](#)
 - Effect: Chlorination of the benzene ring (meta-substitution) typically adds +45–50 °C to the boiling point and +0.18–0.20 g/cm³ to the density.

Calculation:

- BP Estimation:

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- Density Estimation:

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Experimental Determination Protocols

For researchers requiring certification-grade data, the following self-validating protocols are recommended.

A. Boiling Point Determination (Micro-Siwoloboff Method)

Best for small sample volumes (<1 mL) where waste minimization is critical.

- Preparation: Introduce 0.5 mL of the sample into a standard ignition tube.

- Assembly: Insert a refined capillary tube (sealed at the top, open at the bottom) into the liquid. Attach the ignition tube to a precision thermometer using a rubber band.
- Heating: Immerse in a Thiele tube filled with silicone oil. Heat gently.
- Observation: Watch for a rapid, continuous stream of bubbles from the capillary (indicating vapor pressure > atmospheric pressure).
- Measurement: Stop heating. Record the temperature exactly when the bubbling stops and the liquid begins to suck back into the capillary. This is the true boiling point.
 - Correction: Apply barometric pressure correction:

B. Density Determination (Pycnometer Method)

Standard: ASTM D1480

- Calibration: Weigh a clean, dry 10 mL pycnometer (). Fill with degassed water at 20 °C and weigh ().
- Sample Measurement: Clean and dry the pycnometer. Fill with **1-Chloro-3-(1-methoxyethyl)benzene** at 20 °C, ensuring no bubbles remain in the capillary stopper. Weigh ().
- Calculation:
 - Self-Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be <0.5%.

Synthesis & Preparation Context

The purity of **1-Chloro-3-(1-methoxyethyl)benzene** profoundly affects its density and refractive index. The most reliable synthesis route—avoiding regioisomer contamination—is the

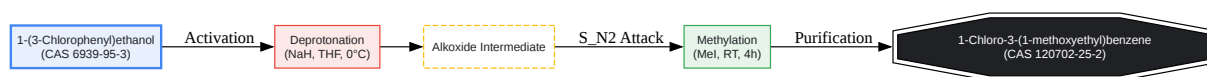
Williamson Ether Synthesis starting from the corresponding alcohol.

Synthesis Workflow

Reaction:

-Methylation of 1-(3-chlorophenyl)ethanol.

- Precursor: 1-(3-Chlorophenyl)ethanol (CAS 6939-95-3).[8]
- Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Tetrahydrofuran (THF, anhydrous).
- Mechanism: Deprotonation of the alcohol followed by attack on methyl iodide.



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Figure 1: Validated synthetic pathway ensuring high regiochemical purity.

Critical Quality Attributes (CQA)

- Impurity Profile: The most common impurity is unreacted alcohol, which significantly raises the boiling point and viscosity.
- Purification: Vacuum distillation is required. Collect fractions at ~85–90 °C @ 1–2 mmHg (estimated reduced pressure BP).

References

- National Institute of Standards and Technology (NIST). 1-Chloro-3-ethylbenzene Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [[Link](#)]

- PubChem.Compound Summary: 1-(3-Chlorophenyl)ethanol (CAS 6939-95-3).[8] National Library of Medicine. [[Link](#)]

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